tert-Butanol-d10
Overview
Description
Scientific Research Applications
1. Molecular Interactions and Thermodynamic Parameters
A study focused on the molecular interactions and thermodynamic parameters in the polar binary mixtures of N-methyl aniline and alcohols, including propan-1-ol and propan-2-ol. The research utilized dielectric permittivity measurements along with theoretical calculations to analyze molecular interactions, providing insights into the formation of hydrogen bonds and the correlation of various parameters such as dipole moment, excess Helmholtz energy, and excess thermodynamic values (Krishna & Mohan, 2012).
2. Synthesis and Applications in Chemistry
Research on the synthesis of deuterium-labeled isobutane showcased methods involving classical organic chemistry and H/D exchange processes. The production of compounds like 2-(methyl-d3)-propane-1,1,1,3,3,3-d6, also known as nonadeuterated isobutane, highlighted its significance in the field of chemistry, offering a high yield and purity, which are crucial for various applications (Sassi et al., 1999).
3. Dehydrogenation and Catalysis
A study demonstrated the dehydrogenation of compounds like (CH3)2CHOH using a carbon-supported ruthenium catalyst. The research highlighted the efficient and selective nature of this process under specific conditions, revealing the potential of 2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)- in catalysis and chemical transformations, especially in systems like chemical heat pumps (Yamashita et al., 1991).
4. Transfer Hydrogenation and Catalysis
Another study focused on the transfer hydrogenation of imines by propan-2-ol in benzene, catalyzed by ruthenium complexes. The findings indicated high efficiency and excellent yield, suggesting the significance of propan-2-ol and its derivatives in catalytic processes, particularly in the production of amines (Samec & Bäckvall, 2002).
Mechanism of Action
Target of Action
tert-Butanol-d10, also known as 2-Methyl-2-propanol-d10 or tert-Butyl alcohol-d10, is a deuterated derivative of tert-butanol It’s known to interact with several enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, aromatic compound degradation, and calcium signaling, respectively .
Mode of Action
It’s known to participate in the synthesis of cyanoacetic acid-tert-butylester-d9 This suggests that it may act as a reactant or catalyst in certain chemical reactions
Biochemical Pathways
For instance, its interaction with Triosephosphate isomerase suggests a potential impact on the glycolytic pathway .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 82°c and a density of 0893 g/mL at 25°C . These physical properties may influence its pharmacokinetic behavior.
Result of Action
Its participation in the synthesis of cyanoacetic acid-tert-butylester-d9 suggests that it may contribute to the production of this compound
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-SGLLWXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967483 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53001-22-2 | |
Record name | tert-Butanol-d10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53001-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H10)-2-Methylpropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053001222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H10)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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